molecular formula C15H17F2N3O B15116080 N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4-difluorocyclohexane-1-carboxamide

N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4-difluorocyclohexane-1-carboxamide

Cat. No.: B15116080
M. Wt: 293.31 g/mol
InChI Key: QGLRTQDOOJJLCK-UHFFFAOYSA-N
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Description

N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4-difluorocyclohexane-1-carboxamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4-difluorocyclohexane-1-carboxamide typically involves the reaction of 1H-1,3-benzodiazole with a suitable cyclohexane derivative under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4-difluorocyclohexane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4-difluorocyclohexane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4-difluorocyclohexane-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death . The compound may also interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4-difluorocyclohexane-1-carboxamide stands out due to the presence of the difluorocyclohexane moiety, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H17F2N3O

Molecular Weight

293.31 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4,4-difluorocyclohexane-1-carboxamide

InChI

InChI=1S/C15H17F2N3O/c16-15(17)7-5-10(6-8-15)14(21)18-9-13-19-11-3-1-2-4-12(11)20-13/h1-4,10H,5-9H2,(H,18,21)(H,19,20)

InChI Key

QGLRTQDOOJJLCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NCC2=NC3=CC=CC=C3N2)(F)F

Origin of Product

United States

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